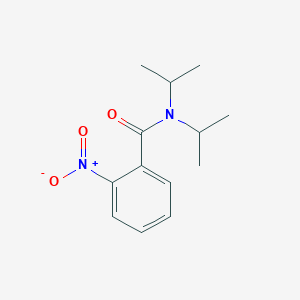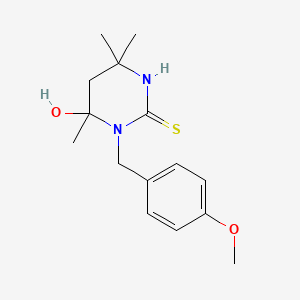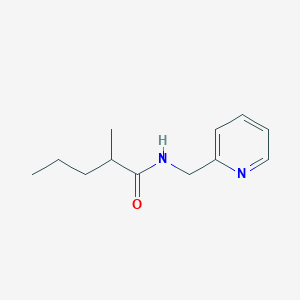![molecular formula C18H14N2O3S B4893599 2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one](/img/structure/B4893599.png)
2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that includes a thiazolo-benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable thiazolo-benzimidazole precursor under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like glacial acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the imine group would yield amines.
Scientific Research Applications
2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
- 2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-6-methoxyphenol
Uniqueness
What sets 2-[(Z)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one apart from similar compounds is its unique thiazolo-benzimidazole core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-10-4-3-5-12-16(10)19-18-20(12)17(22)15(24-18)9-11-6-7-13(21)14(8-11)23-2/h3-9,21H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDARCSXXSWEFQO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N3C(=O)/C(=C/C4=CC(=C(C=C4)O)OC)/SC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)

![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)

![3-[1-(1-Adamantyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4893581.png)

![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-1-pyrimidin-4-ylmethanamine](/img/structure/B4893610.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![(3E)-5-(4-methoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one](/img/structure/B4893625.png)
